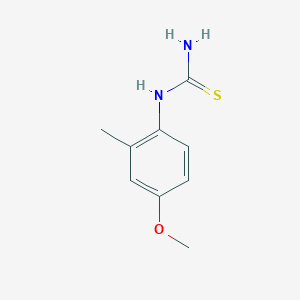
methyl 3-methylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylbut-3-enoate, also known as Methyl vinylacetate, is an olefin ester . It has a molecular weight of 100.12 and its linear formula is CH2=CHCH2COOCH3 . It is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters .
Synthesis Analysis
Methyl 3-methylbut-3-enoate has been used in the allylation of structurally diverse ketones . Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .Molecular Structure Analysis
The molecular formula of methyl 3-methylbut-3-enoate is C5H8O2 . The average mass is 100.116 Da and the mono isotopic mass is 100.052429 Da .Chemical Reactions Analysis
Methyl 3-methylbut-3-enoate is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters . It is one of the reaction products formed during flash vacuum thermolysis of (−)-cocaine . Allylation of carbonyl compounds has long been a convenient tool for forming carbon–carbon bonds in organic synthesis .Physical And Chemical Properties Analysis
Methyl 3-methylbut-3-enoate is a liquid at 20°C . It has a boiling point of 107°C and a refractive index of 1.41 . The density is 0.93 g/mL at 25°C .Mecanismo De Acción
The synthetic potential of methyl 3-(bromomethyl)but-3-enoate, a 2-substituted functionalized allyl bromide, has been demonstrated previously in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs, etc .
Safety and Hazards
Methyl 3-methylbut-3-enoate is a flammable liquid and can cause skin and eye irritation . It is recommended to use explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools when handling this chemical . Protective gloves, clothing, eye protection, and face protection should be worn .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methylbut-3-enoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylbut-3-en-1-ol", "methanol", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "carbon dioxide" ], "Reaction": [ "Step 1: Conversion of 3-methylbut-3-en-1-ol to 3-methylbut-3-en-1-yl magnesium bromide using magnesium and ethyl bromide in diethyl ether", "Step 2: Reaction of 3-methylbut-3-en-1-yl magnesium bromide with carbon dioxide to form 3-methylbut-3-enoic acid", "Step 3: Esterification of 3-methylbut-3-enoic acid with methanol and sulfuric acid as a catalyst to form methyl 3-methylbut-3-enoate", "Step 4: Neutralization of the reaction mixture with sodium hydroxide to obtain the final product" ] } | |
Número CAS |
25859-52-3 |
Nombre del producto |
methyl 3-methylbut-3-enoate |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




